

Technical Support Center: 3-Methoxypropylamine (MOPA) Fire and Explosion Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Methoxypropylamine*

Cat. No.: *B165612*

[Get Quote](#)

This technical support center provides essential information for researchers, scientists, and drug development professionals on the fire and explosion hazards associated with **3-Methoxypropylamine (MOPA)**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Quantitative Data on Fire and Explosion Hazards

For a quick reference, the following table summarizes the key quantitative data related to the flammability and explosive potential of **3-Methoxypropylamine**.

Property	Value	Source(s)
Flash Point	24 °C (75 °F) - closed cup	[1] [2]
	32 °C (89.6 °F) - closed cup	
48 °C (118.4 °F)	[3]	
38 °C	[4]	
Boiling Point	117-118 °C (243-244 °F) at 733 mmHg	[5]
	118.3 °C at 1013 hPa	[1] [6]
Autoignition Temperature	295 °C (563 °F)	[1] [2]
320 °C (608 °F)	[3]	
270 °C	[7]	
Lower Explosion Limit (LEL)	1.4% (V)	
2.3% (V)	[6] [7]	
1.8% by volume	[8]	
Upper Explosion Limit (UEL)	11.7% (V)	
12.3% (V)	[6] [7]	
10.5% by volume	[8]	
Vapor Pressure	16 hPa (12 mmHg) at 20 °C (68 °F)	[1] [2]
13 mbar at 20 °C	[3]	
21.7 mmHg at 25°C		
Vapor Density	3.07 (Air = 1.0)	[3]

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the handling and use of **3-Methoxypropylamine** in a laboratory setting.

Problem	Possible Cause(s)	Solution(s)
Strong amine-like odor is detected in the lab.	- Improperly sealed container.- Small spill or leak.- Inadequate ventilation.	<ul style="list-style-type: none">- Immediately check that all containers of MOPA are tightly closed.[5][6]- Inspect the work area for any spills. If a spill is found, absorb it with an inert material (e.g., vermiculite, sand) and dispose of it in a sealed container for hazardous waste.[9]- Ensure that work is being performed in a well-ventilated area, preferably in a chemical fume hood.[6][10]- If the odor persists, evacuate the area and contact your institution's environmental health and safety (EHS) department.
A small fire has started in the work area where MOPA is being used.	- Ignition of MOPA vapors by a spark, open flame, or hot surface. [5] [11]	<ul style="list-style-type: none">- If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6]- Do NOT use a straight stream of water, as it may be ineffective and could spread the flammable liquid.- For larger fires, or if you are not trained in firefighting, activate the fire alarm, evacuate the area immediately, and call emergency services.- Cool fire-exposed containers with a water spray to prevent them from exploding.

Static discharge is observed when transferring MOPA.	- Buildup of static electricity due to the flow of the liquid.	- All containers and equipment used for transferring MOPA must be properly grounded and bonded to prevent the accumulation of static electricity. [5] [11] - Use non-sparking tools when handling MOPA containers. [6] [12] - Ensure that the humidity in the laboratory is not excessively low, as dry conditions can promote static buildup.
The MOPA solution appears to be discolored.	- Contamination.- Reaction with incompatible materials (e.g., copper, zinc, lead and their alloys). [10] - Prolonged exposure to air. MOPA is air-sensitive. [5]	- Ensure that only compatible materials, such as stainless steel or aluminum, are used for storage and handling. [10] - Store MOPA under an inert atmosphere (e.g., nitrogen) to prevent degradation from air exposure. [10] - Keep containers tightly sealed when not in use. [5] [6]

Frequently Asked Questions (FAQs)

Q1: What are the primary fire and explosion hazards of **3-Methoxypropylamine**?

A1: **3-Methoxypropylamine** is a flammable liquid and vapor (Category 3).[\[1\]](#)[\[5\]](#)[\[6\]](#) Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback. The primary hazards are:

- Flammability: MOPA has a low flash point, meaning it can be easily ignited at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Explosive Mixtures: MOPA vapors can form explosive mixtures with air within its lower and upper explosion limits.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Static Discharge: The liquid can accumulate static charges during transfer, which can lead to a spark and ignition.[11]

Q2: What personal protective equipment (PPE) should be worn when handling MOPA?

A2: To minimize risks, the following PPE is mandatory:

- Eye Protection: Tightly fitting safety goggles or a face shield.[6]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Always inspect gloves before use.[6]
- Body Protection: A lab coat or chemical-resistant apron. For larger quantities or in case of a splash risk, impervious suits and rubber boots are recommended.[10]
- Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood. [6] If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Q3: What are the appropriate storage conditions for **3-Methoxypropylamine**?

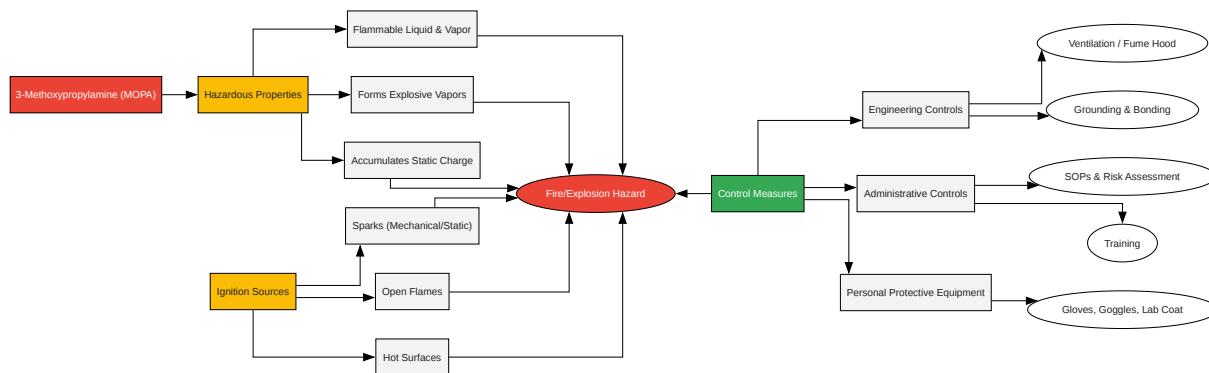
A3: MOPA should be stored in a tightly closed container in a dry, cool, and well-ventilated area. [5][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[5][6] [11] Store it separately from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] The storage area should be a designated flammables area.

Q4: What should I do in case of a large spill of **3-Methoxypropylamine**?

A4: In the event of a large spill:

- Evacuate: Immediately evacuate all non-essential personnel from the area.[6]
- Isolate: Isolate the spill area and eliminate all ignition sources.[6]
- Ventilate: Ensure the area is well-ventilated, if safe to do so.
- Contain: Prevent the spill from entering drains or waterways.[6]

- Personal Protection: Only trained personnel wearing appropriate PPE (including respiratory protection) should attempt to clean up the spill.[9]
- Absorb: Use a non-combustible absorbent material like sand or earth to contain and absorb the spill. Do not use combustible materials like sawdust.
- Collect: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[6]
- Decontaminate: Clean the spill area thoroughly.
- Report: Report the incident to your institution's EHS department.


Q5: Are there any specific experimental protocols for using MOPA that I should follow?

A5: This technical support center provides general safety and handling information. It does not provide specific experimental protocols. Before conducting any experiment with **3-Methoxypropylamine**, you must:

- Conduct a thorough risk assessment specific to your planned experiment.
- Consult your institution's chemical hygiene plan and standard operating procedures (SOPs).
- Review relevant peer-reviewed literature and established protocols for the specific reaction or procedure you are performing.
- Always work in a properly functioning chemical fume hood and have appropriate safety equipment readily available, including a fire extinguisher and a safety shower/eyewash station.

Visualizing Fire and Explosion Hazards

The following diagram illustrates the key factors contributing to the fire and explosion hazards of **3-Methoxypropylamine** and the necessary control measures.

[Click to download full resolution via product page](#)

Caption: Logical flow of MOPA's fire and explosion hazards and controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static1.squarespace.com [static1.squarespace.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. fishersci.com [fishersci.com]

- 4. 3-Methoxypropylamine - (Amines | Alkylamines) : Koei Chemical Co., Ltd [koeichem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes_Amine Applications_Collection of all amine products [amine.com.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Support Center: 3-Methoxypropylamine (MOPA) Fire and Explosion Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165612#fire-and-explosion-hazards-of-3-methoxypropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com